molecular formula C6H7F3O4 B8005295 alpha-Trifluoroacetyl-gamma-butyrolactone hydrate

alpha-Trifluoroacetyl-gamma-butyrolactone hydrate

Cat. No.: B8005295
M. Wt: 200.11 g/mol
InChI Key: RGAKSZXMGHSYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Trifluoroacetyl-gamma-butyrolactone hydrate is a chemical compound that belongs to the class of gamma-butyrolactones. Gamma-butyrolactones are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a trifluoroacetyl group attached to the gamma position of the butyrolactone ring, along with a hydrate form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Trifluoroacetyl-gamma-butyrolactone hydrate typically involves the reaction of gamma-butyrolactone with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a carbanion intermediate, which then reacts with trifluoroacetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the efficiency and safety of the production process. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-Trifluoroacetyl-gamma-butyrolactone hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .

Scientific Research Applications

Alpha-Trifluoroacetyl-gamma-butyrolactone hydrate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of alpha-Trifluoroacetyl-gamma-butyrolactone hydrate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group plays a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Trifluoroacetyl-gamma-butyrolactone hydrate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

3-(2,2,2-trifluoroacetyl)oxolan-2-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O3.H2O/c7-6(8,9)4(10)3-1-2-12-5(3)11;/h3H,1-2H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAKSZXMGHSYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C(=O)C(F)(F)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.